N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Catalog No.
S11578237
CAS No.
M.F
C22H19N3O3S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl...

Product Name

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1H-indol-6-yl)benzamide

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H19N3O3S/c26-22(25-19-11-10-17-12-13-23-21(17)14-19)18-8-6-16(7-9-18)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)

InChI Key

YMEZLLQPJFIRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound characterized by its unique structural features, which include an indole moiety and a phenylsulfonyl group. The molecular formula for this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, and it has a molecular weight of approximately 318.40 g/mol. Its structure consists of an indole ring system linked to a benzamide through a phenylsulfonyl amino group, which contributes to its potential biological activity and chemical reactivity.

Typical of amides and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The amine group can act as a base, interacting with acids to form salts.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide exhibits significant biological activities attributed to its indole and sulfonamide components. Indole derivatives are known for their:

  • Anticancer Properties: Many indole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects: Compounds with sulfonamide groups often exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity: The presence of the indole structure contributes to antimicrobial properties, which can be beneficial in developing new antibiotics.

Research indicates that similar compounds have been effective against targets like cyclooxygenase enzymes, which are involved in inflammation pathways .

The synthesis of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves several steps:

  • Formation of the Indole Derivative: Starting from appropriate precursors, the indole ring is synthesized using cyclization reactions.
  • Sulfonation: The introduction of the phenylsulfonyl group can be achieved through electrophilic aromatic substitution or direct sulfonation of an aniline derivative.
  • Amidation: The final step involves coupling the indole derivative with the sulfonamide using standard amide formation techniques, such as using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods allow for the efficient production of this compound in laboratory settings.

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has potential applications in:

  • Pharmaceutical Development: Given its biological activities, it may serve as a lead compound in drug discovery, particularly for cancer and inflammatory diseases.
  • Chemical Biology Research: It can be utilized in studies exploring cellular pathways affected by indole derivatives.

Interaction studies involving N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies have been employed to predict interactions with cyclooxygenase enzymes, revealing potential inhibitory effects that could translate into therapeutic benefits . Additionally, studies on its pharmacokinetics and bioavailability are essential for understanding its efficacy as a drug candidate.

Several compounds share structural similarities with N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide. These include:

Compound NameStructure FeaturesBiological Activity
N-(1H-indol-3-yl)-2-(phenylsulfonyl)acetamideIndole ring + acetamideAnticancer
N-(1H-indol-5-yl)-4-methylbenzenesulfonamideIndole ring + methylbenzenesulfonamideAnti-inflammatory
N-(1H-indol-2-yl)-3-(phenylsulfonyl)propanamideIndole ring + propanamideAntimicrobial

Uniqueness

The uniqueness of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide lies in its specific substitution pattern on both the indole and benzene rings, which may enhance its binding affinity to specific biological targets compared to other similar compounds. This specificity can lead to improved therapeutic profiles and reduced side effects when used as a pharmaceutical agent.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

405.11471265 g/mol

Monoisotopic Mass

405.11471265 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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